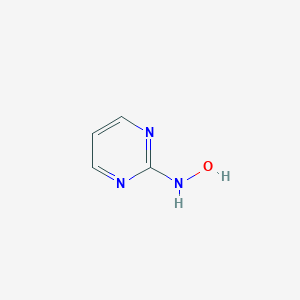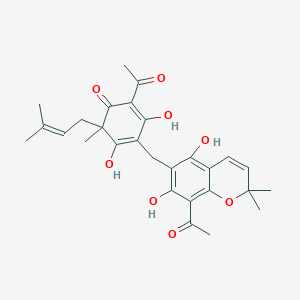
Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
Overview
Description
Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, also known as JWH-018, is a synthetic cannabinoid. It is part of a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound is known for its high affinity for cannabinoid receptors in the brain, making it a potent psychoactive substance .
Mechanism of Action
Target of Action
JWH-267, like other synthetic cannabinoids, primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, appetite, and memory .
Mode of Action
JWH-267 acts as an agonist at the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of natural cannabinoids such as THC . The activation of CB1 receptors in the brain can lead to psychoactive effects, while the activation of CB2 receptors is associated with anti-inflammatory responses .
Biochemical Pathways
It is known that the activation of cannabinoid receptors can influence the release of various neurotransmitters in the brain . This can affect numerous signaling pathways and have downstream effects on processes such as pain perception, mood regulation, and immune response .
Pharmacokinetics
Synthetic cannabinoids like jwh-267 are typically lipophilic, meaning they can easily cross cell membranes and the blood-brain barrier . This allows them to rapidly reach their target receptors in the brain
Result of Action
The activation of cannabinoid receptors by JWH-267 can lead to a variety of effects. In the brain, this can result in psychoactive effects such as euphoria, altered perception, and cognitive impairment . In the immune system, activation of CB2 receptors can have anti-inflammatory effects . The use of synthetic cannabinoids like jwh-267 can also lead to adverse effects, including tachycardia, hypertension, nausea, and potentially severe psychiatric effects .
Action Environment
The action, efficacy, and stability of JWH-267 can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the metabolism and action of JWH-267 . Additionally, individual factors such as the user’s age, health status, and genetic makeup can influence the compound’s effects
Biochemical Analysis
Biochemical Properties
Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, interacts with the cannabinoid receptors CB1 and CB2 . The compound shows a high affinity for the central CB1 receptor and a ten-fold reduced affinity for the peripheral CB2 receptor . The nature of these interactions is primarily agonistic .
Cellular Effects
The effects of Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- on cells are largely mediated through its interactions with the cannabinoid receptors. It can influence cell function by modulating cell signaling pathways associated with these receptors
Molecular Mechanism
At the molecular level, Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- acts as an agonist at the cannabinoid receptors, triggering a response that mimics the effects of naturally occurring cannabinoids . The compound binds to these receptors, potentially leading to changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
It is known that synthetic cannabinoids can have varying effects at different dosages, with potential toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- involves several steps. The process typically starts with the preparation of 1-pentyl-1H-indole-3-carboxylic acid, which is then coupled with 2-methoxy-1-naphthaldehyde under acidic conditions to form the desired methanone compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects and its role in the development of new cannabinoid-based medications.
Industry: Utilized in the development of synthetic cannabinoid products for research and forensic purposes.
Comparison with Similar Compounds
Similar Compounds
JWH-081: Another synthetic cannabinoid with a similar structure but with a methoxy group at a different position on the naphthalene ring.
AM-2201: A fluorinated analog of JWH-018 with similar pharmacological properties.
RCS-4: A positional isomer with the methoxy group located at a different position on the phenyl ring.
Uniqueness
Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is unique due to its specific structural configuration, which provides it with high affinity and potency at cannabinoid receptors. This makes it a valuable compound for research into cannabinoid receptor function and the development of new therapeutic agents .
Properties
IUPAC Name |
(2-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-21(20-12-7-8-13-22(20)26)25(27)24-19-11-6-5-10-18(19)14-15-23(24)28-2/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBLGFVKOJDYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460715 | |
| Record name | (2-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824960-76-1 | |
| Record name | JWH-267 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824960761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-267 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2Z4BXW5TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


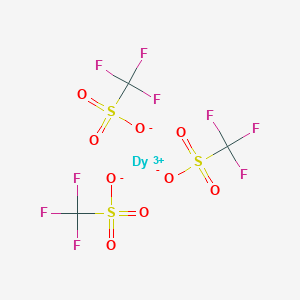
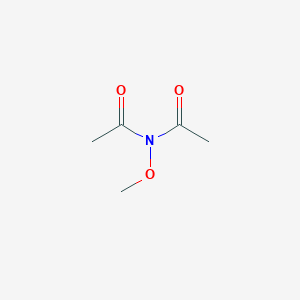
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
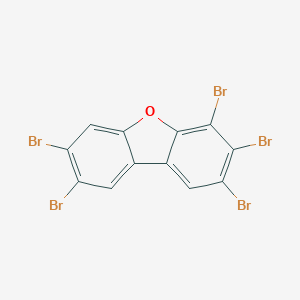
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
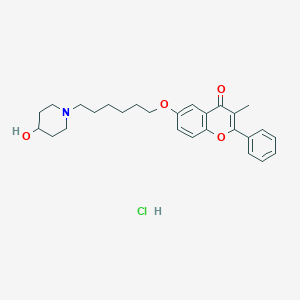

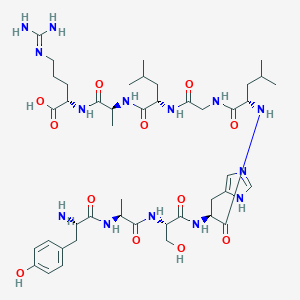


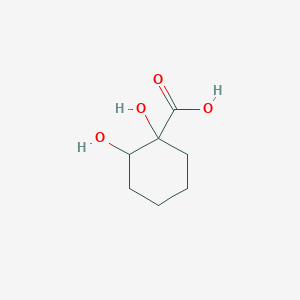
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)
